
N,N-bis(cyanomethyl)-4-phenoxybutanamide
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Overview
Description
N,N-bis(cyanomethyl)-4-phenoxybutanamide is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of two cyanomethyl groups attached to a butanamide backbone, with a phenoxy group at the fourth position. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanamide with cyanomethylating agents. One common method is the reaction of 4-phenoxybutanamide with bromoacetonitrile in the presence of a base such as potassium carbonate in tetrahydrofuran (THF). This reaction yields this compound as a product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography can be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups .
Scientific Research Applications
N,N-bis(cyanomethyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in these reactions include nucleophilic addition, substitution, and cyclization .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound has similar cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide group.
N,N-bis(cyanomethyl)methylenediamines: These compounds have a similar bis(cyanomethyl) structure but differ in the presence of a methylenediamine backbone.
Uniqueness
N,N-bis(cyanomethyl)-4-phenoxybutanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C14H15N3O2/c15-8-10-17(11-9-16)14(18)7-4-12-19-13-5-2-1-3-6-13/h1-3,5-6H,4,7,10-12H2 |
InChI Key |
PUSCHCDRXBKQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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